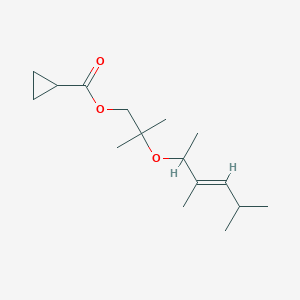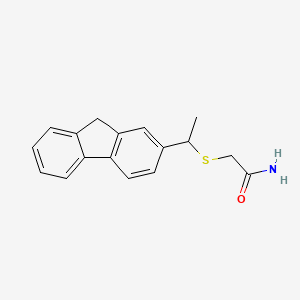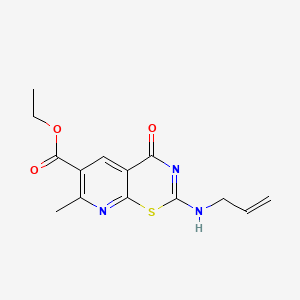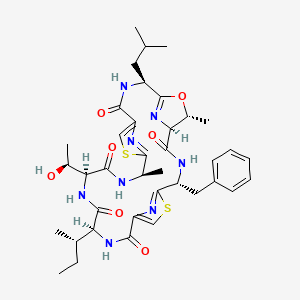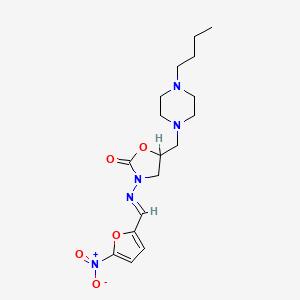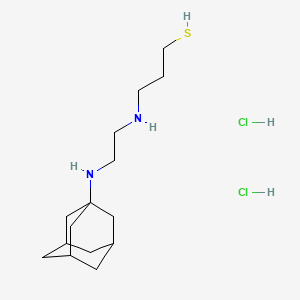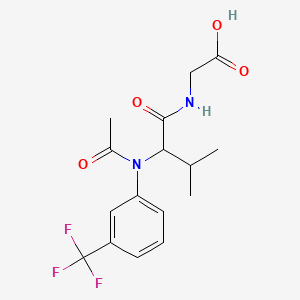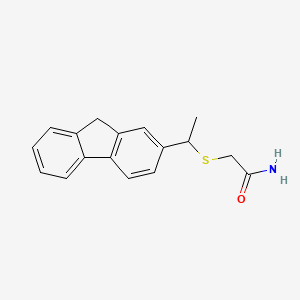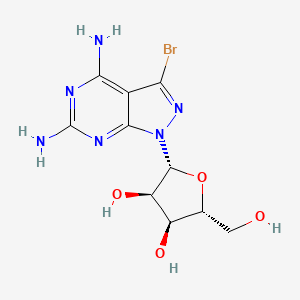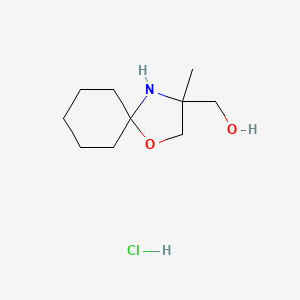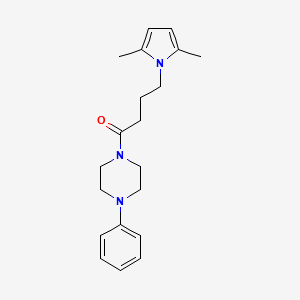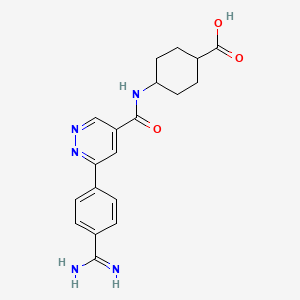
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a pyridazinyl group with an aminoiminomethyl substituent. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the cyclohexane ring.
Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyridazinyl group.
Addition of the Aminoiminomethyl Substituent: The aminoiminomethyl group can be introduced through a condensation reaction with an appropriate amine and aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridazinyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Tranexamic Acid: A similar compound with a cyclohexane ring and a carboxylic acid group, used as an antifibrinolytic agent.
Cyclohexylcarboxylic Acid: A simpler compound with only a cyclohexane ring and a carboxylic acid group.
Chlorogenic Acid: Contains a cyclohexane ring and is known for its antioxidant properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is unique due to its complex structure, which allows for diverse chemical reactivity and biological activity
Propiedades
Número CAS |
150594-92-6 |
|---|---|
Fórmula molecular |
C19H21N5O3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-[[6-(4-carbamimidoylphenyl)pyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21N5O3/c20-17(21)12-3-1-11(2-4-12)16-9-14(10-22-24-16)18(25)23-15-7-5-13(6-8-15)19(26)27/h1-4,9-10,13,15H,5-8H2,(H3,20,21)(H,23,25)(H,26,27) |
Clave InChI |
JKIQGKHMVXIMBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)NC(=O)C2=CC(=NN=C2)C3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


